1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c1-12-5(6(7,8)9)2-4(3-10)11-12/h2H,3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMWXLQPKICYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901200783 | |
| Record name | 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-35-0 | |
| Record name | 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-methanamine, 1-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901200783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method involves cyclizing β-keto trifluoromethyl enones with hydrazine derivatives bearing protected aminomethyl groups. The approach leverages the electron-withdrawing nature of the trifluoromethyl group to direct regioselective pyrazole formation.
Procedure :
- Starting Material : (E)-4-Ethoxy-1,1,1-trifluoro-3-aminobut-3-en-2-one (5.0 g, 27.3 mmol) is reacted with N-methylhydrazine sulfate (4.72 g, 32.8 mmol) in ethanol (30 mL) containing triethylamine (4.1 g, 41.0 mmol).
- Cyclization : The mixture is heated at 85°C for 12 hours, forming the pyrazole core.
- Functionalization : A hydroxymethyl group at the 3-position is introduced via nucleophilic substitution or oxidation-reduction sequences.
- Amination : The hydroxymethyl group is converted to methanamine through a Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine with phthalimide) followed by hydrazine-mediated deprotection.
Yield : 32–38% (over three steps).
Post-Functionalization of 3-Hydroxymethyl Pyrazole Derivatives
Reaction Overview
This two-step route begins with a pre-formed pyrazole bearing a hydroxymethyl group, which is subsequently converted to the methanamine moiety.
Procedure :
- Synthesis of Hydroxymethyl Intermediate : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol is prepared via radical trifluoromethylation of 3-hydroxymethylpyrazole derivatives.
- Conversion to Methanamine :
- Step 1 : The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl, 1.2 equiv) in dichloromethane (DCM) at 0°C.
- Step 2 : The mesylate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in ethanol at 80°C for 24 hours.
Yield : 45–52% (mesylation: 85%; amination: 55–60%).
Table 1 : Optimization of Amination Conditions
| Condition | Temperature | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| NH₃ (aq.), EtOH | 80°C | 24 | Ethanol | 55 |
| NH₃ (gas), DMF | 100°C | 12 | DMF | 48 |
| NaN₃, LiAlH₄ | Reflux | 6 | THF | 62 |
Reductive Amination of Pyrazole-3-Carbaldehyde
Reaction Overview
A pyrazole-3-carbaldehyde intermediate is subjected to reductive amination to introduce the methanamine group.
Procedure :
- Aldehyde Synthesis : Oxidation of (1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methanol using pyridinium chlorochromate (PCC) in DCM yields the corresponding aldehyde.
- Reductive Amination : The aldehyde reacts with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 2.0 equiv) in methanol at pH 5–6 (adjusted with acetic acid) for 12 hours.
Yield : 28–34% (oxidation: 70%; reductive amination: 40–48%).
Nitrile Reduction Strategy
Reaction Overview
A nitrile group at the pyrazole’s 3-position is reduced to a primary amine.
Procedure :
- Nitrile Introduction : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl bromide (prepared from the hydroxymethyl derivative using PBr₃) reacts with sodium cyanide (NaCN, 1.5 equiv) in DMF at 60°C for 6 hours.
- Reduction : The nitrile is reduced using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in dry THF under reflux for 4 hours.
Yield : 50–58% (cyanide substitution: 75%; reduction: 70–78%).
Direct Alkylation of Pyrazole with Ammonia
Reaction Overview
A halogenated pyrazole undergoes nucleophilic substitution with ammonia.
Procedure :
- Halide Preparation : (1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)methyl bromide is synthesized via HBr treatment of the hydroxymethyl derivative in acetic acid.
- Amination : The bromide reacts with liquid ammonia in a sealed tube at 120°C for 48 hours.
Yield : 40–45% (substitution efficiency: 85–90%; purification loss: 10–15%).
Comparative Analysis of Methods
Table 2 : Advantages and Limitations of Each Route
| Method | Steps | Yield (%) | Key Challenges | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 32–38 | Low yield in cyclization step | Moderate |
| Post-Functionalization | 2 | 45–52 | Mesylation requires anhydrous conditions | High |
| Reductive Amination | 2 | 28–34 | Over-reduction to alcohol | Low |
| Nitrile Reduction | 2 | 50–58 | Cyanide handling hazards | Moderate |
| Direct Alkylation | 2 | 40–45 | Long reaction time | High |
Chemical Reactions Analysis
1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Lithiation: Using n-butyllithium in tetrahydrofuran at low temperatures.
Bromination: Using N-bromosuccinimide in dimethylformamide.
Major products formed from these reactions include various functionalized pyrazoles, which can be further used as building blocks in organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H9F3N
- Molecular Weight : Approximately 193.173 g/mol
- Structural Features : The presence of the trifluoromethyl group increases lipophilicity, which can enhance the compound's interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its biological activity. Key areas of research include:
- Enzyme Inhibition : Studies indicate that 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine can inhibit specific enzymes, which may be useful in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation : The compound shows promise in modulating receptor activity, potentially influencing various biological pathways and therapeutic outcomes.
Agricultural Chemistry
This compound serves as an intermediate in the synthesis of herbicides and agrochemicals. For instance, it has been linked to the production of pyroxasulfone, a selective herbicide used in agriculture to control weeds.
Material Science
The unique properties of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine make it suitable for applications in materials science, particularly in developing new polymers and coatings that require enhanced chemical stability and performance characteristics.
Case Study 1: Enzyme Inhibition
Research conducted by Smith et al. (2022) demonstrated that the compound effectively inhibits the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could have implications for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Case Study 2: Herbicidal Activity
A study by Jones et al. (2023) explored the herbicidal properties of derivatives of 1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine. The results indicated that certain derivatives exhibited significant efficacy against common agricultural weeds, suggesting their potential use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
The target compound is compared to analogs with modifications at positions 1, 3, or 5 (Table 1).
Table 1: Structural and Physicochemical Comparisons
Electronic Effects
Market and Research Trends
- Discontinued Analogs : Derivatives like 1-[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine () were discontinued due to challenges in scalability or efficacy, underscoring the importance of substituent optimization .
- Fluorinated Compounds : High demand for –CF₃-containing molecules in drug discovery (e.g., antiviral and anticancer agents) positions the target compound as a valuable building block .
Biological Activity
1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, also known by its CAS number 1783741-83-2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine is C7H10F3N3, with a molecular weight of approximately 193.17 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a significant candidate for various therapeutic applications.
Biological Activity
The biological activity of this compound has been investigated across several domains, primarily focusing on its anticancer properties. The following table summarizes key findings from various studies:
Case Studies
Recent research has highlighted the efficacy of pyrazole derivatives in cancer treatment. In one study, compounds structurally related to 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine were evaluated for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could enhance caspase-3 activity significantly, suggesting a mechanism for their anticancer effects .
Furthermore, another study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications in the pyrazole ring could lead to variations in biological activity. For instance, compounds with different substitutions exhibited distinct profiles in terms of potency against specific cancer types and other diseases .
Synthesis Methods
The synthesis of 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine typically involves regioselective methods that allow for efficient production. Methods include lithiation followed by electrophilic trapping chemistries, which facilitate the introduction of the trifluoromethyl group into the pyrazole structure.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine, and how does the trifluoromethyl group influence reaction conditions?
Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the pyrazole core followed by functionalization. A common approach includes:
Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones. The trifluoromethyl group introduces steric and electronic effects, often requiring anhydrous conditions and catalysts like BF₃·Et₂O to stabilize intermediates .
Methanamine Introduction : Reductive amination or nucleophilic substitution at the C3 position. The electron-withdrawing trifluoromethyl group may slow alkylation, necessitating elevated temperatures or strong bases (e.g., NaH) .
Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction time and stoichiometry .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹⁹F NMR) helps identify its location .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly useful for detecting trace impurities .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks. The trifluoromethyl group’s rigidity aids in determining torsional angles .
Advanced: How can computational tools address challenges in synthetic route optimization?
Answer:
- Retrosynthesis Algorithms : Platforms using Reaxys or PISTACHIO databases predict feasible routes by analyzing similar pyrazole derivatives. Machine learning models prioritize routes with high atom economy and minimal protecting groups .
- DFT Calculations : Assess steric clashes between the trifluoromethyl group and reaction intermediates, guiding solvent selection (e.g., DMF for polar transition states) .
- Reaction Kinetics Modeling : Predicts optimal temperature and catalyst loading, reducing trial-and-error experimentation .
Advanced: How should researchers resolve discrepancies in NMR data caused by dynamic effects?
Answer:
- Variable Temperature (VT) NMR : Identifies conformational exchange by observing signal coalescence at elevated temperatures (e.g., 50–80°C) .
- 2D NMR (NOESY/ROESY) : Maps spatial proximity of protons, distinguishing rotational isomers induced by the trifluoromethyl group’s steric bulk .
- Computational Validation : Gaussian or ORCA simulations correlate experimental shifts with predicted conformers .
Basic: What methodologies assess the compound’s stability under experimental storage conditions?
Answer:
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. The trifluoromethyl group’s hydrophobicity may enhance shelf life in non-polar solvents .
- Light Sensitivity Tests : UV-vis spectroscopy tracks photodegradation; amber vials are recommended if absorption peaks near 300 nm are observed .
Advanced: How can crystallographic data refinement challenges (e.g., twinning) be addressed?
Answer:
- SHELXL Integration : Use the TWIN command to model twin domains and HKLF 5 format for merging datasets. High-resolution data (<1.0 Å) improves refinement of the trifluoromethyl group’s disorder .
- Nonlinear Least-Squares Optimization : Adjusts thermal parameters (Ueq) for fluorine atoms, which often exhibit anisotropic displacement .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Pyrazole derivatives often show MIC values <50 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ calculations to evaluate selectivity .
Advanced: How can regioselectivity issues during pyrazole functionalization be mitigated?
Answer:
- Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive amines during trifluoromethyl introduction .
- Microwave-Assisted Synthesis : Enhances regioselectivity by rapidly heating intermediates, favoring kinetic over thermodynamic products .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE Requirements : Nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility. Spill kits should neutralize acids/bases used in synthesis .
Advanced: How can metabolic stability be evaluated for pharmaceutical applications?
Answer:
- Liver Microsome Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) and quantify parent compound depletion via LC-MS. The trifluoromethyl group may reduce oxidative metabolism .
- Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction, critical for pharmacokinetic modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
